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Compound of Interest

Compound Name: 2' 3"-Difluoroacetophenone

Cat. No.: B1297514

An In-depth Technical Guide to 2',3'-Difluoroacetophenone: Synthesis, Properties, and
Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2',3'-difluoroacetophenone, a key
fluorinated building block for professionals in chemical synthesis and pharmaceutical research.
We will delve into its fundamental properties, validated synthetic protocols, characteristic
reactivity, and strategic applications in modern drug development, grounding all claims in
authoritative references.

Core Molecular and Physical Properties

2',3'-Difluoroacetophenone is an aromatic ketone distinguished by the presence of two
fluorine atoms on the phenyl ring, ortho and meta to the acetyl group. This specific substitution
pattern imparts unique electronic properties that are highly valuable in medicinal chemistry. The
fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the
carbonyl group and providing a handle for modulating the pharmacokinetic profile of derivative
molecules.

The core physicochemical data for 2',3'-difluoroacetophenone are summarized below.
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Property Value Reference

1-(2,3-difluorophenyl)ethan-1-

IUPAC Name [1]
one

CAS Number 18355-80-1 [1]

Molecular Formula CsHeF20 [1]

Molecular Weight 156.13 g/mol

Appearance Clear, colorless liquid [1]

Refractive Index (n20/D) 1.4875 - 1.4925 [1]

N ) 80-81 °C at 25 mmHg (for

Boiling Point ) [2]

2'4'-isomer)

) 1.234 g/mL at 25 °C (for 2',4'-
Density isomer) [2]

Synthesis and Purification

The most reliable and scalable method for the preparation of 2',3'-difluoroacetophenone is
the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution
reaction provides a direct route to the target ketone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 2',3'-difluoroacetophenone from 1,2-difluorobenzene
and acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Step-by-Step Methodology:

e Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. The system should
be maintained under a dry, inert atmosphere throughout the reaction.

o Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AICIs, 1.2
equivalents) and suspend it in anhydrous dichloromethane (DCM) under a nitrogen blanket.
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Cool the suspension to 0 °C using an ice-water bath. Vigorous stirring is essential.[3]

Reagent Addition: Prepare a solution of 1,2-difluorobenzene (1.0 equivalent) and acety!l
chloride (CHsCOCI, 1.1 equivalents) in anhydrous DCM. Add this solution to the dropping
funnel.

Reaction: Add the reagent solution dropwise to the stirred AICIs suspension at 0 °C. The rate
of addition should be controlled to manage the exothermic reaction. After the addition is
complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4
hours.[3]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material (1,2-difluorobenzene) is consumed.

Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate beaker,
prepare a mixture of crushed ice and concentrated hydrochloric acid (HCI). Slowly and
carefully pour the reaction mixture onto the ice/HCI slurry with vigorous stirring to
decompose the aluminum chloride complex.[3]

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with DCM. Combine the organic layers and wash
sequentially with water, saturated sodium bicarbonate (NaHCO3) solution, and finally with
brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate the solvent using a rotary evaporator. The resulting crude product can be
purified by vacuum distillation to yield pure 2',3'-difluoroacetophenone.[3]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis and purification of 2',3'-difluoroacetophenone.
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Spectroscopic Characterization and Reactivity
Spectroscopic Analysis

Confirmation of the structure of 2',3'-difluoroacetophenone relies on standard spectroscopic
techniques. While a specific spectrum for the 2',3'-isomer is not publicly available, the expected
chemical shifts and coupling constants can be inferred from related structures and established
principles.

e 1H NMR: The spectrum is expected to show a singlet for the methyl protons (CHs) around o
2.6 ppm. The aromatic region will display complex multiplets for the three aromatic protons
due to proton-proton and proton-fluorine coupling.

e 13C NMR: The carbonyl carbon (C=0) will appear significantly downfield (>195 ppm). The
methyl carbon will be a sharp signal around & 26-30 ppm. The aromatic carbons will appear
as doublets or doublet of doublets due to C-F coupling. A key feature in 2'-
fluoroacetophenones is the presence of through-space coupling between the fluorine atom
and the acetyl group's protons and carbon (*.JHF and 4JCF), which indicates a preferred s-
trans conformation in solution.[4]

e IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=0) stretch is
expected around 1680-1700 cm~*. C-F stretching bands will appear in the 1100-1300 cm~1
region.

Chemical Reactivity and Mechanistic Insights

The primary utility of 2',3'-difluoroacetophenone in synthesis is as an electrophilic partner in
condensation reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of
the carbonyl carbon, making it more susceptible to nucleophilic attack.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a ketone (like 2',3'-
difluoroacetophenone) and an aromatic aldehyde that lacks a-hydrogens.[5] It is a
cornerstone reaction for synthesizing chalcones, which are a,3-unsaturated ketones.

Mechanism:

e Enolate Formation: A strong base (e.g., NaOH) removes an acidic a-hydrogen from the
acetophenone's methyl group to form a nucleophilic enolate ion.[6][7]
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» Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic
aldehyde, forming a tetrahedral alkoxide intermediate.[7]

o Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form
a [3-hydroxy ketone (an aldol addition product).

o Dehydration: The B-hydroxy ketone readily undergoes base-catalyzed dehydration to form a
highly conjugated a,3-unsaturated ketone (the chalcone). This dehydration step is often

spontaneous and drives the reaction to completion.[6][7]

Claisen-Schmidt Condensation Mechanism
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Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Applications in Drug Discovery and Medicinal
Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance
metabolic stability, improve binding affinity, and modulate lipophilicity.[8] 2',3"-
Difluoroacetophenone serves as a valuable starting material for creating novel therapeutics,
particularly enzyme inhibitors.

» Scaffold for Bioactive Molecules: It is a key building block for synthesizing difluorinated
chalcones and pyrazoles. These molecular scaffolds are known to exhibit a broad range of
biological activities, including anti-inflammatory and anticancer effects.[2]

» Enzyme Inhibition: The fluorinated ketone moiety can act as an electrophilic "warhead."
When incorporated into a larger molecule designed to fit into an enzyme's active site, the
ketone can form a stable covalent bond with nucleophilic residues like serine or cysteine,
leading to potent and selective enzyme inhibition.[9][10][11] This makes fluorinated ketones
attractive for developing inhibitors of proteases, which are implicated in diseases ranging
from viral infections to cancer.[9][11][12]

The general workflow for utilizing this intermediate in a drug discovery program is outlined
below.

Start: 2',3'-Difluoro- Chemical Synthesis Library of High-Throughput Hit Identification Lead Optimization Preclinical Candidate
acetophenone (e.g., Claisen-Schmidt) Chalcone/Pyrazole Derivatives Screening (HTS) (SAR Studies)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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